molecular formula C13H21NO4 B12453460 tert-butyl 4-oxo-hexahydro-2H-pyrano[3,2-c]pyridine-6-carboxylate

tert-butyl 4-oxo-hexahydro-2H-pyrano[3,2-c]pyridine-6-carboxylate

Cat. No.: B12453460
M. Wt: 255.31 g/mol
InChI Key: DVYKJDOGIQHGBB-UHFFFAOYSA-N
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Description

tert-Butyl 4-oxo-hexahydro-2H-pyrano[3,2-c]pyridine-6-carboxylate is a complex organic compound with the molecular formula C13H21NO4 It is a derivative of pyrano[3,2-c]pyridine, a bicyclic structure that incorporates both pyridine and pyran rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-oxo-hexahydro-2H-pyrano[3,2-c]pyridine-6-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of aromatic aldehydes with tert-butyl 2,4-dioxopiperidine-1-carboxylate and N-methyl-1-(methylthio)-2-nitroethylen-1-amine in a medium such as [BMIM]BF4 . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-oxo-hexahydro-2H-pyrano[3,2-c]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction can produce alcohols. Substitution reactions can result in various functionalized derivatives.

Scientific Research Applications

tert-Butyl 4-oxo-hexahydro-2H-pyrano[3,2-c]pyridine-6-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 4-oxo-hexahydro-2H-pyrano[3,2-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrano[3,2-c]pyridine derivatives, such as:

Uniqueness

tert-Butyl 4-oxo-hexahydro-2H-pyrano[3,2-c]pyridine-6-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. Its combination of pyridine and pyran rings, along with the tert-butyl ester group, makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

tert-butyl 4-oxo-3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,2-c]pyridine-6-carboxylate

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-6-4-11-9(8-14)10(15)5-7-17-11/h9,11H,4-8H2,1-3H3

InChI Key

DVYKJDOGIQHGBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)C(=O)CCO2

Origin of Product

United States

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